

# Off-target effects of Vupanorsen in preclinical models

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## Compound of Interest

Compound Name: Vupanorsen

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## Vupanorsen Preclinical Technical Support Center

Welcome to the **Vupanorsen** Preclinical Technical Support Center. This resource is designed for researchers, scientists, and drug development professionals working with the investigational N-acetyl galactosamine (GalNAc)-conjugated antisense oligonucleotide (ASO), **Vupanorsen** (formerly AKCEA-ANGPTL3-LRx, PF-07285557). Here you will find troubleshooting guides and frequently asked questions (FAQs) to address potential issues related to off-target effects observed during preclinical experiments.

## Frequently Asked Questions (FAQs)

Q1: What is the primary on-target mechanism of action for **Vupanorsen**?

A1: **Vupanorsen** is designed to selectively inhibit the synthesis of angiotensin-like 3 (ANGPTL3) protein in the liver.<sup>[1]</sup> It is a ligand-conjugated antisense (LICA) drug that utilizes GalNAc to target the asialoglycoprotein receptor (ASGPR) on hepatocytes.<sup>[1]</sup> By reducing ANGPTL3 levels, **Vupanorsen** aims to lower plasma triglycerides and LDL-cholesterol.

Q2: What are the known off-target effects of **Vupanorsen** observed in clinical trials?

A2: Clinical studies of **Vupanorsen** revealed several dose-dependent off-target effects, which ultimately led to the discontinuation of its clinical development program.<sup>[2][3]</sup> The most

significant of these were:

- Elevations in liver enzymes: Dose-dependent increases in alanine aminotransferase (ALT) and aspartate aminotransferase (AST) were observed.[\[2\]](#)[\[3\]](#)
- Increased hepatic fat fraction: A dose-dependent increase in liver fat was noted in patients receiving **Vupanorsen**.[\[2\]](#)[\[3\]](#)
- Injection site reactions: These were the most common adverse events, though generally mild.[\[4\]](#)

Q3: Was an increase in liver fat observed in preclinical animal models?

A3: No, and this is a critical point of distinction. In preclinical studies using mouse models of diet-induced obesity and microsomal triglyceride transfer protein-induced steatosis, administration of an ANGPTL3 ASO led to a reduction in liver triglyceride content. This is in contrast to the findings in human clinical trials where **Vupanorsen** was associated with an increase in hepatic fat. The reasons for this discrepancy are not fully understood but may relate to species-specific differences in lipid metabolism or the underlying disease characteristics of the clinical trial participants.

Q4: What is the general safety profile of GalNAc-conjugated ASOs in preclinical models?

A4: Preclinical toxicology studies of GalNAc-conjugated ASOs in rats and monkeys have generally shown a favorable safety profile.[\[5\]](#)[\[6\]](#) At supratherapeutic doses, the most common findings are non-adverse and reversible histologic changes in the liver and kidneys, which are often indicative of drug accumulation rather than overt toxicity.[\[5\]](#)[\[6\]](#) Rats are often the more sensitive species to potential hepatotoxicity.[\[6\]](#) These platform-based findings may not be entirely predictive for every specific ASO, as demonstrated by the **Vupanorsen** clinical data.

## Troubleshooting Guides

### Issue 1: Unexpected Elevation of Liver Enzymes (ALT/AST) in Animal Models

Possible Cause: While preclinical studies with some ANGPTL3 ASOs showed a favorable liver safety profile, hepatotoxicity can be an off-target effect of oligonucleotide therapies. This can be

sequence-specific, related to the chemical modifications of the ASO, or due to the high doses used in preclinical toxicology studies.

#### Troubleshooting Steps:

- **Confirm Dose and Formulation:** Verify the correct dose of **Vupanorsen** was administered and that the formulation is stable and free of contaminants.
- **Assess Animal Health:** Rule out other potential causes of liver injury in the study animals, such as infections or other co-administered substances.
- **Histopathological Analysis:** Conduct a thorough histopathological examination of liver tissue to characterize the nature of the liver injury (e.g., necrosis, inflammation, steatosis).
- **Dose-Response Evaluation:** If not already part of the study design, a dose-response study can help determine if the observed hepatotoxicity is dose-dependent.
- **Consider a Different Preclinical Model:** If using a model known to be sensitive to liver injury, consider repeating the experiment in a different, validated model.

## Issue 2: Discrepancy in Hepatic Lipid Content Between Preclinical and Clinical Findings

**Possible Cause:** The observed reduction in liver triglycerides in preclinical mouse models versus the increase in hepatic fat in humans is a significant translational challenge. This could be due to fundamental differences in ANGPTL3 biology and lipid metabolism between species.

#### Troubleshooting/Investigation Steps:

- **In-depth Lipid Profiling:** Perform comprehensive lipidomic analysis of liver and plasma samples from treated animals to understand the full spectrum of lipid changes.
- **Gene Expression Analysis:** Analyze the expression of genes involved in hepatic lipid synthesis, fatty acid oxidation, and VLDL secretion to elucidate the molecular mechanisms underlying the observed changes in hepatic lipid content.

- Humanized Mouse Models: Consider the use of humanized mouse models (e.g., with humanized livers or expressing human ANGPTL3) to better predict the human response.

## Data Presentation

Table 1: Summary of Off-Target Effects of **Vupanorsen** in Phase 2b Clinical Trial (TRANSLATE-TIMI 70)

Adverse Event	Observation	Dose Relationship
Liver Enzyme Elevation	Increased incidence of ALT and AST >3x the upper limit of normal.[2][7]	Dose-dependent[2][7]
Hepatic Fat Fraction	Increase in liver fat content.[2][7]	Dose-dependent[2][7]
Injection Site Reactions	Most common adverse event.[8]	More frequent at higher doses.[8]

Note: This table summarizes findings from human clinical trials, as detailed quantitative data from preclinical toxicology studies of **Vupanorsen** are not publicly available.

## Experimental Protocols

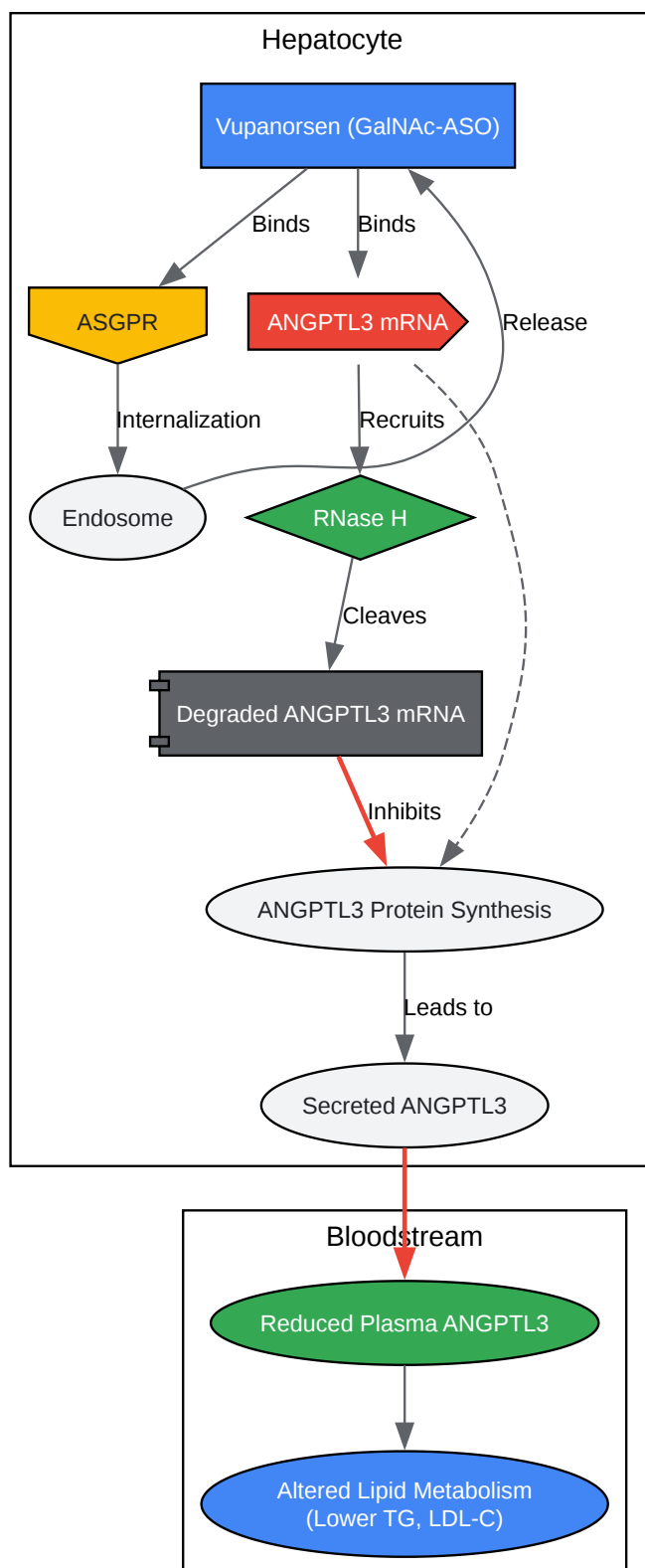
While specific, detailed protocols for **Vupanorsen**'s preclinical toxicology studies are proprietary, the following represents a general methodology for assessing the safety of GalNAc-conjugated ASOs in preclinical species, based on publicly available information.

General Protocol for a 4-Week Repeat-Dose Toxicology Study in Rodents (e.g., Sprague-Dawley Rats)

- Animal Model: Male and female Sprague-Dawley rats, 6-8 weeks of age.
- Groups:
  - Vehicle control (e.g., saline)

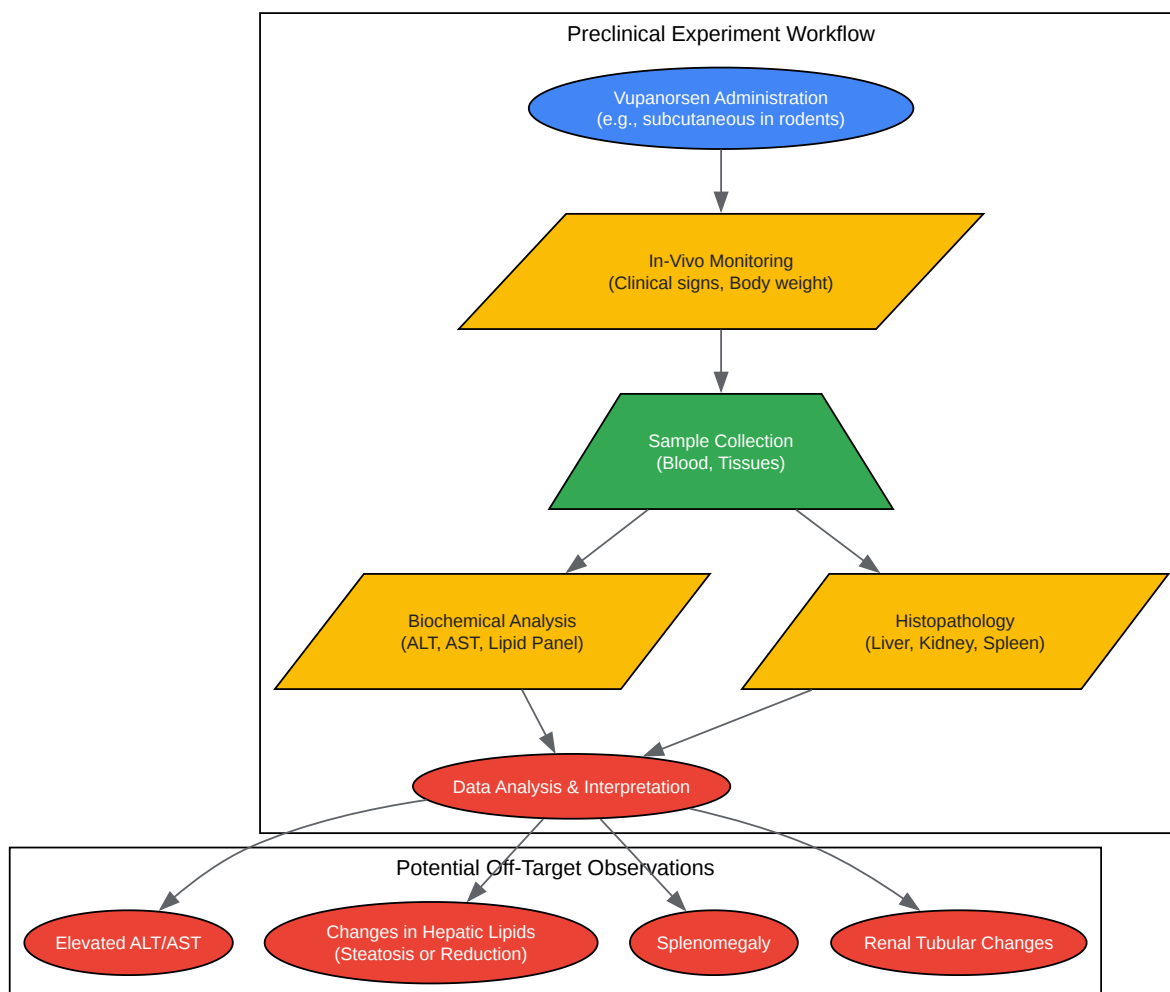
- Low-dose **Vupanorsen**
- Mid-dose **Vupanorsen**
- High-dose **Vupanorsen**
- (Optional) Recovery groups for control and high-dose animals.
- Dosing: Subcutaneous injection, once weekly for 4 weeks.
- In-life Observations:
  - Daily clinical observations for signs of toxicity.
  - Weekly body weight and food consumption measurements.
- Clinical Pathology (at termination):
  - Hematology: Complete blood count with differential.
  - Coagulation: Prothrombin time, activated partial thromboplastin time.
  - Serum Chemistry: Liver function tests (ALT, AST, ALP, GGT, total bilirubin), kidney function tests (BUN, creatinine), electrolytes, glucose, total protein, albumin, globulin, and lipid panel.
- Terminal Procedures:
  - Necropsy: Gross pathological examination of all organs.
  - Organ Weights: Liver, kidneys, spleen, heart, brain, and other relevant organs.
  - Histopathology: Microscopic examination of a comprehensive list of tissues from control and high-dose groups, with a focus on the liver, kidneys, injection sites, and lymphoid tissues.

## Visualizations



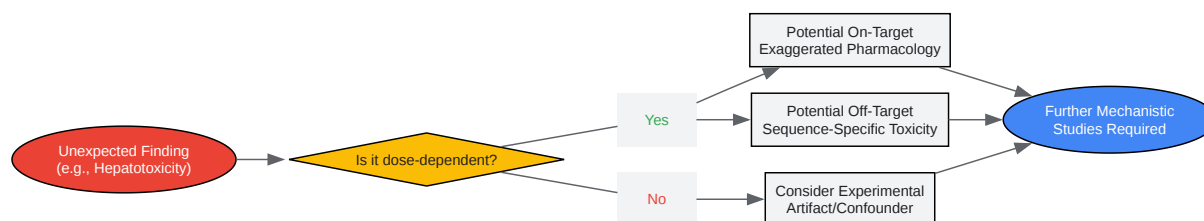
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Caption: **Vupanorsen**'s on-target mechanism of action in hepatocytes.



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Caption: Workflow for investigating **Vupanorsen's** off-target effects.



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Caption: Troubleshooting logic for unexpected preclinical findings.

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